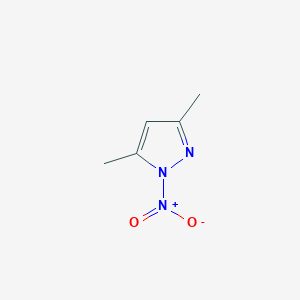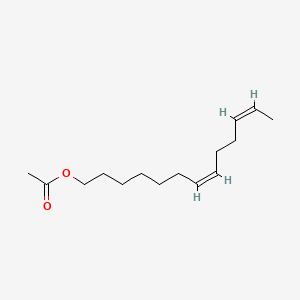![molecular formula C10H7N3O B13961785 Pyridazino[1,6-a]benzimidazol-2(1H)-one CAS No. 28992-49-6](/img/structure/B13961785.png)
Pyridazino[1,6-a]benzimidazol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazino[1,6-a]benzimidazol-2(1H)-one is a heterocyclic compound that features a fused ring system combining pyridazine and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazino[1,6-a]benzimidazol-2(1H)-one typically involves the reaction of quaternary 1-aminobenzimidazolium salts with β-dicarbonyl compounds. For instance, the reaction of excess acetylacetone with quaternary 1-aminobenzimidazolium salts in aqueous potassium carbonate solution yields Pyridazino[1,6-a]benzimidazolium cations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
Pyridazino[1,6-a]benzimidazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
科学的研究の応用
Pyridazino[1,6-a]benzimidazol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Pyridazino[1,6-a]benzimidazol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context, but it often involves binding to active sites or altering the function of target proteins, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
2,6-Bis(benzimidazol-2-yl)pyridine: This compound is structurally similar and also features a fused ring system combining pyridine and benzimidazole moieties.
1-(1-alkyl-6-substituted-1H-benzimidazol-2-yl)-naphthalen-2-ols: These compounds have similar benzimidazole structures and are studied for their biological activities.
Uniqueness
Pyridazino[1,6-a]benzimidazol-2(1H)-one is unique due to its specific fused ring system, which provides distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and industry.
特性
CAS番号 |
28992-49-6 |
|---|---|
分子式 |
C10H7N3O |
分子量 |
185.18 g/mol |
IUPAC名 |
1H-pyridazino[1,6-a]benzimidazol-2-one |
InChI |
InChI=1S/C10H7N3O/c14-10-6-5-9-11-7-3-1-2-4-8(7)13(9)12-10/h1-6H,(H,12,14) |
InChIキー |
OWMAHCJLPOYEEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2NC(=O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


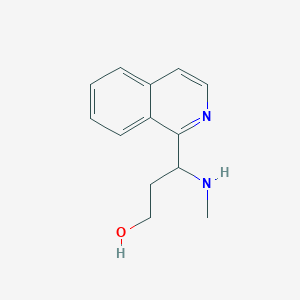
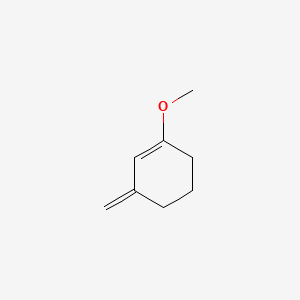
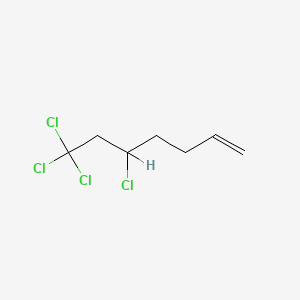
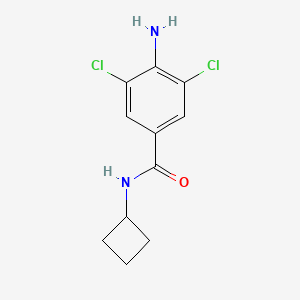
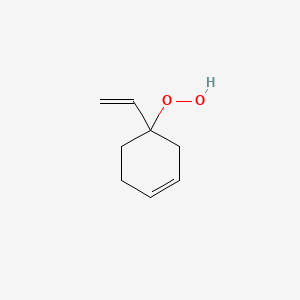

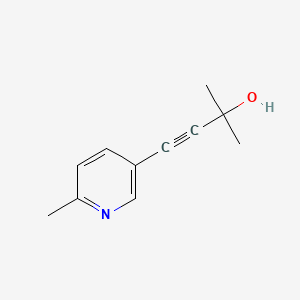




![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)
